5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide
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Overview
Description
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a bromide ion as a counterion. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,3-dimethylimidazole with thionyl chloride to introduce the chlorine atom, followed by the addition of hydrobromic acid to form the bromide salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium Chloride: Similar structure but lacks the chlorine atom at the 5-position.
1,3-Dimethylimidazolium Bromide: Similar structure but lacks the chlorine atom at the 5-position.
5-Bromo-1,3-dimethyl-1H-imidazol-3-ium Chloride: Similar structure but with a bromine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide is unique due to the presence of both chlorine and bromide ions, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in specific applications, such as catalysis and antimicrobial research .
Properties
CAS No. |
7468-62-4 |
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Molecular Formula |
C5H8BrClN2 |
Molecular Weight |
211.49 g/mol |
IUPAC Name |
4-chloro-1,3-dimethylimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8ClN2.BrH/c1-7-3-5(6)8(2)4-7;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChI Key |
IHPQHPPRHHXUJE-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=[N+](C=C1Cl)C.[Br-] |
Origin of Product |
United States |
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